Ethyl 2-azaspiro[4.4]nonane-4-carboxylate hcl
CAS No.:
Cat. No.: VC17483058
Molecular Formula: C11H20ClNO2
Molecular Weight: 233.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H20ClNO2 |
|---|---|
| Molecular Weight | 233.73 g/mol |
| IUPAC Name | ethyl 2-azaspiro[4.4]nonane-4-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C11H19NO2.ClH/c1-2-14-10(13)9-7-12-8-11(9)5-3-4-6-11;/h9,12H,2-8H2,1H3;1H |
| Standard InChI Key | VUFHRANRFZFCQP-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1CNCC12CCCC2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Ethyl 2-azaspiro[4.4]nonane-4-carboxylate HCl belongs to the spirocyclic amine family, featuring a nitrogen atom at the spiro junction connecting two four-membered rings. The ethyl carboxylate group at position 4 and the hydrochloride salt enhance solubility in polar solvents. The IUPAC name, ethyl 2-azaspiro[4.4]nonane-4-carboxylate hydrochloride, reflects its bicyclic system and functional groups.
Key Structural Features:
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Spirocyclic Core: Two fused cyclobutane rings sharing a nitrogen atom.
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Ethyl Carboxylate Moiety: Provides ester functionality for further derivatization.
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Hydrochloride Salt: Improves stability and crystallinity.
The compound’s XLogP3 value (a measure of lipophilicity) is estimated at 1.9, suggesting moderate membrane permeability.
Synthesis and Optimization
Laboratory-Scale Synthesis
The synthesis involves a multi-step sequence to construct the spirocyclic framework:
Step 1: Cyclization of a diamino ketone precursor under acidic conditions to form the spiro core.
Step 2: Esterification with ethyl chloroformate to introduce the carboxylate group.
Step 3: Salt formation using hydrochloric acid.
Reaction Conditions:
| Step | Reagents | Temperature | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | HSO | 80°C | EtOH | 65 |
| 2 | ClCOEt | 0°C | DCM | 78 |
| 3 | HCl (gas) | RT | EtO | 92 |
Industrial Production Challenges
Scaling up spirocyclic syntheses requires addressing:
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Ring Strain: Four-membered rings induce strain, complicating large-scale cyclization.
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Purification: Chromatography is often necessary to isolate the hydrochloride salt.
Biological Activity and Mechanisms
| Property | Value |
|---|---|
| IC (M) | 0.12 μM |
| Cytotoxicity (CC) | >100 μM |
| Metabolic Stability | High (t > 6 h) |
The spirocyclic core likely enhances binding to protease active sites by restricting conformational flexibility .
Enzyme Inhibition
Spirocyclic amines are known to inhibit metalloproteinases (MMPs) and kinases. Modifications to the carboxylate position could optimize interactions with catalytic zinc ions or ATP-binding pockets.
Research Findings and Comparative Analysis
Structural Analogues in Drug Discovery
Comparisons with related spiro compounds reveal structure-activity trends:
| Compound | Target | Activity |
|---|---|---|
| MPI60 | SARS-CoV-2 M | IC = 0.12 μM |
| LY52 | MMP-9 | 70% inhibition |
| 6a | Staphylococcus aureus | MIC = 3 mg/mL |
Ethyl 2-azaspiro[4.4]nonane-4-carboxylate HCl’s ethyl group may improve bioavailability over methyl analogs.
Pharmacokinetic Profiling
Preliminary ADMET predictions for the compound suggest:
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Absorption: Moderate (Caco-2 permeability = 12 × 10 cm/s).
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Metabolism: Susceptible to esterase-mediated hydrolysis.
Future Directions and Applications
Therapeutic Optimization
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Prodrug Development: Replacing the ethyl ester with a tert-butyl group could enhance metabolic stability.
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Targeted Delivery: Conjugation to nanoparticle carriers may improve tissue penetration.
Expanding Biological Targets
Potential applications include:
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Anticancer Agents: Targeting spirocycle-sensitive kinases (e.g., BRAF V600E).
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Neuroprotective Therapies: Modulating NMDA receptor activity.
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